4-(2-Methylimidazol-1-ylmethyl)phenylamine
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Overview
Description
4-(2-Methylimidazol-1-ylmethyl)phenylamine is a heterocyclic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This compound features an imidazole ring attached to a phenylamine group, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazol-1-ylmethyl)phenylamine typically involves the reaction of 2-methylimidazole with 4-bromomethylphenylamine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the bromomethyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylimidazol-1-ylmethyl)phenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenylamine derivatives, depending on the functional group introduced.
Scientific Research Applications
4-(2-Methylimidazol-1-ylmethyl)phenylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Methylimidazol-1-ylmethyl)phenylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(2-Methylimidazol-1-ylmethyl)phenylamine can be compared with other similar compounds, such as:
4-(2-Methylimidazol-1-yl)phenylamine: Lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.
This compound derivatives: Various derivatives with different substituents on the phenylamine or imidazole ring, leading to diverse chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications in research and industry .
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSBIEFIWQOXTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433738 |
Source
|
Record name | 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772311-98-5 |
Source
|
Record name | 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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